molecular formula C13H11NO3 B2511936 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one CAS No. 1232803-33-6

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one

Cat. No.: B2511936
CAS No.: 1232803-33-6
M. Wt: 229.235
InChI Key: CEDWRANDXVVHNE-UHFFFAOYSA-N
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Description

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one is a heterocyclic compound that features a dioxolo ring fused to a carbazole core

Scientific Research Applications

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as organic semiconductors.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound may target bacterial cells.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit dna gyrases , which are essential enzymes in DNA replication. By inhibiting these enzymes, the compound could potentially prevent bacterial replication, leading to their death.

Future Directions

Fluorescent carbazole derivatives, like 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one, have found application in various areas like light-emitting diodes, potential photosensitive biological units, fluorescent markers in biology, photo-induced electron sensors, and in diverse fields of chemistry . They are always important as they can be used as labeling agents and sensors in both chemical and biological systems . Therefore, the future directions of this compound could involve further exploration of these applications.

Preparation Methods

The synthesis of 8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1,3-dioxolane derivatives and carbazole intermediates. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one can be compared with other similar compounds, such as:

    9,10-dimethoxy-5,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline: This compound has a similar dioxolo ring but is fused to an isoquinoline core instead of a carbazole core.

    4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol: Another similar compound with a dioxolo ring fused to an isoquinoline core.

The uniqueness of this compound lies in its specific structural arrangement and the resulting properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

5,6,7,9-tetrahydro-[1,3]dioxolo[4,5-h]carbazol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-10-3-1-2-7-8-4-11-12(17-6-16-11)5-9(8)14-13(7)10/h4-5,14H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDWRANDXVVHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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